molecular formula C11H12N2O B13230827 N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline

N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline

Cat. No.: B13230827
M. Wt: 188.23 g/mol
InChI Key: SCGRYVKYRLMURU-UHFFFAOYSA-N
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Description

N-Methyl-4-(4-methyl-1,3-oxazol-2-yl)aniline (CAS 1368948-59-7) is an aromatic amine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a methyl-substituted oxazole ring linked at the para position of an N-methylaniline backbone. The oxazole moiety, a five-membered heterocycle containing oxygen and nitrogen, confers distinct electron-withdrawing characteristics and influences the compound's electronic distribution, reactivity, and potential for hydrogen bonding and π-π interactions . These properties make it a valuable intermediate in the synthesis of more complex molecules. Its primary research application is as a versatile building block for the development of novel chemical entities, particularly in the pharmaceutical and agrochemical sectors, where it can be used to modulate solubility, bioavailability, and binding affinity . The structural motif of the oxazole ring is prevalent in compounds with a wide spectrum of biological activities. Oxazole derivatives have been extensively studied and demonstrated promising pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities . While the specific biological mechanism of action for this base compound is dependent on the final target structure, it can be functionalized to act as a ligand for enzymes or receptors. For instance, related structures have shown potential as enzyme inhibitors or antimicrobial agents by disrupting bacterial enzyme function . Researchers employ various synthetic strategies to produce this compound, such as cyclodehydration reactions combining α-haloketones with amides, or modern cross-coupling methods like Pd-catalyzed reactions to join pre-formed oxazole halides with N-methylaniline derivatives . The product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-methyl-4-(4-methyl-1,3-oxazol-2-yl)aniline

InChI

InChI=1S/C11H12N2O/c1-8-7-14-11(13-8)9-3-5-10(12-2)6-4-9/h3-7,12H,1-2H3

InChI Key

SCGRYVKYRLMURU-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2=CC=C(C=C2)NC

Origin of Product

United States

Preparation Methods

Oxazole Ring Formation via Cyclization

The oxazole moiety is typically constructed through cyclodehydration or cyclocondensation reactions. Key approaches include:

a. Robinson-Gabriel Synthesis

  • Reacting β-ketoamide precursors with dehydrating agents like POCl₃ or PPA (polyphosphoric acid).
  • Example pathway:
    • Start with N-methyl-4-aminophenylacetamide.
    • Treat with acetyl chloride to form a β-ketoamide intermediate.
    • Cyclize using acetic anhydride/pyridine at 90°C, yielding the oxazole core.

b. Hantzsch Oxazole Synthesis

  • Combining α-haloketones with amides under basic conditions.
    • Example: React 4-(bromoacetyl)-N-methylaniline with acetamide in the presence of K₂CO₃.

N-Methylation Strategies

Introducing the methyl group on the aniline nitrogen can occur pre- or post-oxazole formation:

a. Post-Cyclization Methylation

  • Treat 4-(4-methyloxazol-2-yl)aniline with methyl iodide (CH₃I) in DMF using K₂CO₃ as a base.
  • Reaction conditions: 0°C to room temperature, 12-hour stirring.

b. Pre-Cyclization Methylation

  • Methylate 4-nitroaniline first using CH₃I/K₂CO₃.
  • Reduce the nitro group to an amine (e.g., H₂/Pd-C), then proceed with oxazole synthesis.

Coupling Reactions for Oxazole-Aniline Linkage

Modern cross-coupling methods offer alternative pathways:

a. Buchwald-Hartwig Amination

  • Couple 2-bromo-4-methyloxazole with N-methylaniline using a Pd catalyst (e.g., Pd(OAc)₂) and Xantphos ligand.

b. Ullmann Reaction

  • Use CuI as a catalyst to join pre-formed oxazole halides with N-methylaniline derivatives.

Purification and Characterization

Critical steps to ensure product integrity:

  • Column Chromatography : Employ EtOAc/hexane gradients (e.g., 30% EtOAc) for isolation.
  • Spectroscopic Validation :
    • ¹H NMR : Expect signals for oxazole protons (δ 6.9–7.4 ppm) and N-methyl groups (δ 2.3–2.5 ppm).
    • IR : Confirm C=O absence and C=N stretches (~1665 cm⁻¹).

Yield Optimization and Challenges

  • Catalyst Selection : Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂@Am-PPC-SO₃H) improve efficiency in heterocycle synthesis.
  • Solvent Systems : Dichloromethane (DCM) or water under reflux enhances reaction rates.
  • Common Pitfalls :
    • Over-methylation leading to quaternary ammonium salts.
    • Oxazole ring instability under strong acidic/basic conditions.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives .

Mechanism of Action

The mechanism of action of N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Methyl-4-(4-methyl-1,3-oxazol-2-yl)aniline with structurally related compounds, highlighting key differences in substituents, heterocycles, and applications:

Compound Name Structural Features Heterocycle Properties Applications/Notes References
This compound (Target) - Methyl group on aniline nitrogen
- 4-Methyloxazole at para position
- Oxazole: Moderate electron-withdrawing, planar structure Potential ligand for catalysis; pharmaceutical intermediate
4-Methyl-2-(4-methyl-1,3-oxazol-2-yl)aniline - Methyl group on benzene ring
- Oxazole at ortho position
- Positional isomerism alters electronic density distribution Likely reduced steric hindrance compared to para isomer
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline - Methyl group on benzene ring (meta)
- Oxazole at meta position
- Meta substitution may hinder conjugation with aniline nitrogen CAS 1339913-38-0; molecular weight 188.23
N-Methyl-4-(1,3-thiazol-2-yl)aniline dihydrochloride - Thiazole replaces oxazole
- Dihydrochloride salt
- Thiazole: Sulfur enhances polarizability and π-accepting ability Higher molecular weight (229.61); improved solubility in acidic conditions
N-Methyl-4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline - Triazole ring with trifluoromethylphenyl substituent - Triazole: Strong electron-withdrawing; CF₃ group enhances lipophilicity Synthetic yield 86%; used in pharmaceutical derivatization (e.g., benzamide synthesis)
2-[4,5-Dihydro-1,3-oxazol-2-yl]aniline (Oxazoline derivative) - Saturated oxazoline ring - Reduced aromaticity; increased flexibility Chiral ligand in asymmetric catalysis (e.g., Cu-catalyzed nitroaldol reactions)

Key Structural and Functional Insights

Electronic Effects: Oxazole vs. Triazole Derivatives: The 1,2,4-triazole ring in introduces strong electron-withdrawing effects, which may stabilize charge-transfer complexes or enhance metabolic stability in drug design .

Synthetic Considerations: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for attaching heterocycles to aniline backbones, as seen in triazole derivatives (86% yield) . Oxazoline synthesis often involves cyclization of nitriles with amino alcohols, enabling chiral center formation for asymmetric catalysis .

Physicochemical Properties :

  • Solubility: Thiazole and triazole derivatives exhibit higher solubility in polar solvents due to increased polarity, whereas CF₃-substituted compounds are more lipophilic .
  • Melting Points: Oxazole derivatives (e.g., : MW 188.23) typically have lower melting points than saturated oxazolines due to reduced molecular rigidity .

Applications :

  • Catalysis : Oxazolines are widely used as chiral ligands (e.g., in Cu-catalyzed nitroaldol reactions) .
  • Pharmaceuticals : Thiazole and triazole derivatives are explored for anticancer and antimicrobial activities, as seen in and .

Biological Activity

N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring substituted at the 4-position with a methyl group and an aniline moiety. This unique structure allows for various interactions within biological systems, influencing its activity against different biological targets.

Property Details
Molecular Formula C11_{11}H12_{12}N2_{2}O
Molecular Weight 188.23 g/mol
Solubility Soluble in organic solvents
Functional Groups Aniline, oxazole

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing neuronal communication and signaling pathways.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. Its structural features allow it to act as a ligand for bacterial enzymes, potentially disrupting their function.

Antibacterial Properties

Several studies have evaluated the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10
Pseudomonas aeruginosa25

These results suggest that the compound possesses moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .
  • Antifungal Activity : Another investigation explored the antifungal potential of this compound against Candida species. The results showed notable inhibition with MIC values ranging from 30 to 50 µg/mL, indicating its potential utility in treating fungal infections .

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